molecular formula C19H14N2O2S B11123128 N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B11123128
M. Wt: 334.4 g/mol
InChI Key: KVZLHDHHFIYJQN-UHFFFAOYSA-N
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Description

  • React the quinoline intermediate with furfural (2-furaldehyde).
  • The furan group is incorporated into the molecule, yielding N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide.

Industrial Production:

While laboratory-scale synthesis is well-established, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and catalysts play crucial roles in large-scale production.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminobenzaldehyde with 2-thiophenecarboxylic acid, followed by cyclization to form the quinoline ring. The furan moiety is introduced through a subsequent reaction with furfural. The overall synthetic pathway can be summarized as follows:

  • Condensation of 2-Aminobenzaldehyde and 2-Thiophenecarboxylic Acid:

    • React 2-aminobenzaldehyde with 2-thiophenecarboxylic acid in the presence of a suitable catalyst.
    • This step forms the quinoline ring system.

Chemical Reactions Analysis

Reactions:

    Oxidation: N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the quinoline ring or furan moiety can yield reduced derivatives.

    Substitution: Substituents can be introduced at different positions on the quinoline or furan rings.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst can be employed.

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be used for substitution reactions.

Major Products:

The specific products formed depend on reaction conditions and substituents. Detailed analysis of these products requires further investigation.

Scientific Research Applications

N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity and structural features.

    Anticancer Agents: Some derivatives exhibit promising anticancer activity.

    Photophysical Properties: Its fluorescence properties make it useful in imaging and sensing applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide is unique in its structure, it shares similarities with other quinoline-based compounds. Notable analogs include :

  • Quinoline itself (C9H7N): A parent compound with diverse applications.
  • 2-Thiophenecarboxamide: A related compound with a thiophene ring.
  • Furan derivatives: Compounds containing furan moieties.

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Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H14N2O2S/c22-19(20-12-13-5-3-9-23-13)15-11-17(18-8-4-10-24-18)21-16-7-2-1-6-14(15)16/h1-11H,12H2,(H,20,22)

InChI Key

KVZLHDHHFIYJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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